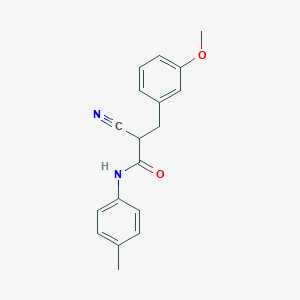

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

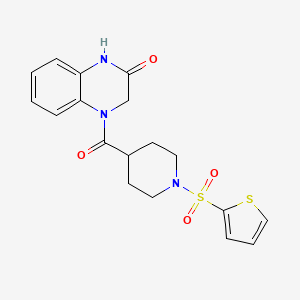

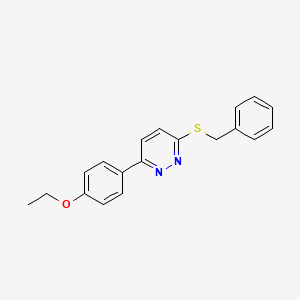

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, DCACT.

Aplicaciones Científicas De Investigación

Chemical Structure and Intermolecular Interactions

The chemical structure of compounds similar to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide has been extensively studied for its unique intermolecular interactions. For instance, the orientation of chlorophenyl rings in relation to the thiazole ring and the formation of chains via C—H⋯O intermolecular interactions have been highlighted, indicating the potential for complex formation and stability in various applications (Saravanan et al., 2016).

Antiproliferative Potential

The antiproliferative properties of thiazol-4-yl derivatives, including those with a chlorophenyl component, have been investigated. These compounds have shown promising cytotoxic activities against human cancer cell lines, suggesting their potential in cancer research and therapy. The specific mechanisms through which these compounds induce apoptosis and inhibit cancer cell growth, such as the modulation of Bax and Bcl-2 proteins, and the inhibition of VEGFR-2 phosphorylation, have been explored, providing insights into their therapeutic applications (Toolabi et al., 2022).

Antibacterial and Antimicrobial Activities

The synthesis of novel thiazolidinone and acetidinone derivatives, which include chlorophenyl groups, has been carried out to explore their antimicrobial potential. These compounds have been screened for activity against various microorganisms, revealing moderate to good antibacterial and antimicrobial efficacy. Such studies contribute to the development of new antibacterial agents to combat resistant strains of bacteria (Mistry et al., 2009).

Synthetic Methodologies and Compound Stability

Research into the synthesis and stability of thiazol-4-yl derivatives, including the investigation of various heterocycles to improve metabolic stability, has been significant. Studies have shown that modifications in the heterocyclic components can lead to compounds with similar in vitro potency and in vivo efficacy while reducing metabolic deacetylation, enhancing their stability and potential for further development (Stec et al., 2011).

Photovoltaic and Photodynamic Applications

The photovoltaic and photodynamic efficiency of benzothiazolinone acetamide analogs has been modeled, showing good light harvesting efficiency and the potential for use in dye-sensitized solar cells (DSSCs). Such studies not only highlight the chemical versatility of these compounds but also their application in renewable energy technologies (Mary et al., 2020).

Propiedades

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N4O2S/c19-10-1-3-13(4-2-10)23-17(27)25-18-24-15(9-28-18)8-16(26)22-14-6-11(20)5-12(21)7-14/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZFFIXUISSPGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Methoxycarbonyl)furan-2-yl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2591536.png)

![4-(2-phenylethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2591541.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2591543.png)

![4-benzyl-N-(sec-butyl)-2-(3-chlorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2591544.png)

![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)butanamide](/img/structure/B2591546.png)

![[(1S,5S)-2-Benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2591551.png)